molecular formula C17H12ClNO3S B7793492 2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B7793492
M. Wt: 345.8 g/mol
InChI Key: FDSWGHQWTXSMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 938245-04-6) is a high-purity chemical compound offered with an estimated purity of >95% for research applications . This molecule features a 1,3-thiazole ring, a versatile heterocycle renowned in medicinal chemistry for its presence in more than 18 FDA-approved drugs . The structural hybrid of the thiazole core with a carboxylic acid functional group makes such derivatives ideal candidates for the development of novel bioactive molecules, particularly in oncology . Researchers value this compound as a key synthon for exploring new chemical spaces and generating libraries of compounds for high-throughput screening against various pathological targets. The incorporation of the 4-(4-chlorophenoxy)phenyl substituent is a significant structural feature that can enhance molecular recognition and binding affinity in biological systems. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-[4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c1-10-15(17(20)21)23-16(19-10)11-2-6-13(7-3-11)22-14-8-4-12(18)5-9-14/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSWGHQWTXSMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Preparation

An alternative route employs the Hantzsch synthesis , requiring a thioamide and an α-halo carbonyl compound. 4-(4-Chlorophenoxy)phenylthioamide is prepared by treating 4-(4-chlorophenoxy)benzamide with phosphorus pentasulfide (P₂S₅) in dry pyridine.

Cyclization with α-Halo Carbonyl

The thioamide reacts with ethyl 2-bromo-3-oxobutanoate in ethanol, forming the thiazole ring. The α-halo carbonyl contributes the methyl group (position 4) and the ester group (position 5), while the thioamide provides the 4-(4-chlorophenoxy)phenyl group (position 2).

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 60°C

  • Duration: 24 hours

  • Yield: 70–75%

Ester Hydrolysis

Similar to Method 1, the ethyl ester at position 5 is hydrolyzed to the carboxylic acid using LiOH in tetrahydrofuran (THF)/water.

Post-Functionalization via Coupling Reactions

Suzuki-Miyaura Coupling

A modular approach involves synthesizing 4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester followed by introducing the aryl group via Suzuki coupling. The thiazole’s position 2 is brominated using N-bromosuccinimide (NBS), and the resulting 2-bromo-4-methyl-1,3-thiazole-5-carboxylate reacts with 4-(4-chlorophenoxy)phenylboronic acid under palladium catalysis.

Coupling Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: Dioxane/water

  • Yield: 65–70%

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • Carboxylic Acid (COOH) : Broad peak at ~2500–3300 cm⁻¹ (O-H stretch).

  • Thiazole Ring : C=N stretch at ~1640 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.45 (s, 3H, CH₃ at C4).

    • δ 7.25–7.70 (m, 8H, aromatic protons).

    • δ 12.90 (s, 1H, COOH).

  • ¹³C NMR :

    • δ 168.5 (COOH).

    • δ 152.3 (C=N of thiazole).

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Cyclization82–97High yield, one-pot synthesisRequires specialized thiourea
Hantzsch70–75Classic, well-establishedMulti-step, lower yield
Suzuki Coupling65–70Modular, late-stage functionalizationRequires brominated intermediate

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that thiazole derivatives exhibit significant antifungal properties. The compound has been evaluated for its efficacy against various fungal strains, showing promising results in inhibiting fungal growth. For instance, a study highlighted its use in formulations aimed at combating plant pathogens, thereby enhancing agricultural productivity .

Anti-inflammatory Properties

Thiazole compounds are known for their anti-inflammatory effects. In a series of experiments, derivatives similar to 2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid were synthesized and tested for their ability to reduce inflammation. The results indicated that compounds with specific substitutions exhibited greater anti-inflammatory activity compared to standard treatments .

Drug Development

The compound has been explored as a lead structure in drug discovery. Its unique thiazole ring system allows for modifications that can enhance biological activity. Several studies have reported the synthesis of analogs that demonstrate improved potency against various diseases, including cancer and bacterial infections .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of thiazole derivatives found that the compound inhibited the growth of Fusarium species at low concentrations. The study utilized in vitro assays to determine the Minimum Inhibitory Concentration (MIC), revealing that modifications to the phenoxy group significantly influenced antifungal activity.

CompoundMIC (µg/mL)Fungal Strain
Thiazole Derivative A15Fusarium oxysporum
Thiazole Derivative B10Fusarium solani

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of thiazole derivatives were synthesized and tested for anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that certain modifications led to a significant reduction in edema compared to control groups.

CompoundEdema Reduction (%)Standard Drug Comparison
Thiazole Derivative C45Phenylbutazone (35%)
Thiazole Derivative D50Phenylbutazone (35%)

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogs in the Thiazole-Carboxylic Acid Family

The following table highlights key structural analogs and their substituent variations, molecular weights, and biological activities:

Compound Name Substituents (R-group at thiazole position 2) Molecular Weight Key Pharmacological Activity Reference(s)
2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid (Target) 4-(4-Chlorophenoxy)phenyl 357.81* Potential XO inhibition (inferred)
Febuxostat 3-Cyano-4-(2-methylpropoxy)phenyl 316.37 XO inhibitor (clinically approved)
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-(Trifluoromethyl)phenylamino 302.27 Free radical scavenging, XO inhibition
2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid 4-Methoxyphenyl 219.26 Not explicitly stated (research use)
2-(4-Chlorobenzenesulfonamido)-4-methyl-1,3-thiazole-5-carboxylic acid 4-Chlorobenzenesulfonamido 332.79 Unknown (impurity/research compound)

*Calculated based on molecular formula C₁₇H₁₃ClNO₃S.

Key Observations :

  • Febuxostat’s 3-cyano group also contributes to strong XO inhibition by interacting with the molybdenum cofactor . Alkoxy vs. Phenoxy Groups: Febuxostat’s isobutoxy group increases solubility compared to the target compound’s phenoxy moiety, which may affect bioavailability .
  • Biological Activity: Febuxostat’s IC₅₀ for XO is ~0.6 nM, making it a benchmark for potency .
Physicochemical Properties

Melting points and solubility data for select analogs:

Compound Name Melting Point (°C) Solubility (Predicted) Reference(s)
Febuxostat 214–215 Low in water
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid 201–203 Moderate in DMSO
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid 214–215 Low in water

The target compound’s higher molecular weight (357.81 vs. 316.37 for febuxostat) may reduce solubility, necessitating formulation adjustments for oral delivery.

Biological Activity

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives, including 2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, possess significant anticonvulsant properties. In a study evaluating the structure-activity relationship (SAR) of thiazole-containing compounds, it was found that the presence of a carboxylic acid group at the 5-position of the thiazole ring contributes to enhanced anticonvulsant activity .

Antitumor Properties

The compound has shown promising antitumor activity in various cancer cell lines. Studies have indicated that the presence of the thiazole ring, along with the chlorophenoxy substituent, plays a crucial role in its cytotoxic effects .

Case Study: Cytotoxicity Against Prostate Cancer Cells

A comprehensive study evaluated the cytotoxic effects of thiazole derivatives, including this compound, on prostate cancer cell lines PC-3 and DU145. The results showed a dose-dependent and time-dependent decrease in cell survival .

Table 1: IC50 values (μg/mL) for this compound

Cell Line24 hours48 hours72 hours
PC-340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

The compound demonstrated higher efficacy against PC-3 cells compared to DU145 cells, suggesting potential selectivity in its antitumor activity .

Anti-inflammatory Activity

Thiazole derivatives have been extensively studied for their anti-inflammatory properties. While specific data on this compound is limited, structurally similar compounds have shown significant anti-inflammatory activity .

Research Findings

In a study focusing on 2-[2-(aroyl-aroxy)-methyl]-4-phenyl-1,3-thiazoles, compounds with chloro substituents demonstrated potent anti-inflammatory activity, surpassing the standard drug phenylbutazone at all tested doses . This suggests that the chloro substituent in this compound may contribute to its potential anti-inflammatory properties.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression.

15-LOX-1 Inhibition

Studies have indicated that thiazole derivatives can inhibit 15-LOX-1, an enzyme implicated in prostate cancer progression. While specific data on this compound is not available, structurally similar compounds have demonstrated significant inhibitory activity against this enzyme .

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